Dunnione

Description

Structure

3D Structure

Properties

IUPAC Name |

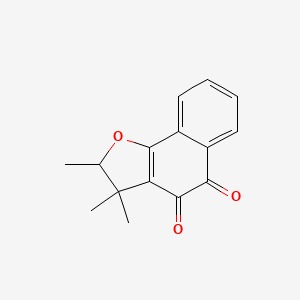

2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGENOABUKBFVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955029 | |

| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-49-3, 33404-57-8, 87402-65-1 | |

| Record name | 2,3-Dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dunnione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dunnione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033404578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Dunnione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dunnione, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5DZE9STU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sourcing and Isolation of Dunnione for Drug Discovery and Development

Foreword: The Therapeutic Potential of a Unique Naphthoquinone

Dunnione, a naturally occurring ortho-quinone, has emerged as a molecule of significant interest within the scientific community. First isolated from Streptocarpus dunnii, this furanonaphthoquinone has demonstrated a spectrum of promising biological activities, including antimalarial and antitumor properties.[1][2][3] Its mechanism of action is often linked to its role as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) and NQO2, enzymes implicated in cellular redox cycling and the generation of reactive oxygen species (ROS).[2][4] This unique biochemical profile makes this compound and its analogues compelling candidates for further investigation in drug discovery pipelines.

This guide provides a comprehensive, technically-grounded overview for researchers, chemists, and drug development professionals on the natural origins of this compound and the methodologies required for its efficient extraction, isolation, and purification. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system designed for reproducibility and high-purity yields.

Part 1: Natural Provenance of this compound

The primary and most well-documented natural source of this compound is the plant species Streptocarpus dunnii, a member of the Gesneriaceae family.[1][2] This plant, native to South Africa, produces this compound in its leaves. Beyond the parent compound, in vitro cultures and plantlets of S. dunnii have also been shown to be a valuable source of novel this compound derivatives, including hydroxylated and methoxylated analogues such as (3R)-7-methoxy-α-dunnione and (3R)-6-hydroxy-7-methoxy-α-dunnione.[3] This highlights the potential of plant tissue culture as a sustainable and controllable alternative for producing this compound and related scaffolds.

| Compound | Natural Source | Source Type | Reference |

| (3R)-dunnione | Streptocarpus dunnii | Leaves, In vitro cultures | [1][3] |

| (3R)-α-dunnione | Streptocarpus dunnii | In vitro cultures | [3] |

| (3R)-7-hydroxy-α-dunnione | Streptocarpus dunnii | In vitro cultures | [3] |

| (3R)-7-methoxy-α-dunnione | Streptocarpus dunnii | In vitro cultures | [3] |

| (3R)-6-hydroxy-7-methoxy-α-dunnione | Streptocarpus dunnii | In vitro cultures | [3] |

Part 2: A Step-by-Step Protocol for the Isolation and Purification of this compound

The isolation of a pure natural product is a multi-stage process that hinges on the differential physicochemical properties of the target compound relative to the complex matrix of the source material. The following protocol outlines a robust workflow for isolating this compound from S. dunnii leaves, integrating best practices in natural product chemistry.

Workflow Overview: From Biomass to Pure Compound

The logical flow of the isolation process is critical. It begins with a non-selective bulk extraction to pull a wide range of metabolites from the plant material, followed by sequential chromatographic steps that progressively increase in selectivity and resolving power to yield the pure target compound.

Caption: Figure 1: Overall workflow for this compound isolation.

Experimental Protocol

Step 1: Preparation of Plant Material

-

Collection and Drying: Harvest healthy leaves of Streptocarpus dunnii. Air-dry the leaves in a well-ventilated area protected from direct sunlight to prevent photochemical degradation of sensitive compounds. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50°C).

-

Grinding: Once thoroughly dried and brittle, grind the leaves into a fine powder using a mechanical grinder. This increases the surface area available for solvent penetration, thereby maximizing extraction efficiency.

Step 2: Solvent Extraction

The choice of solvent is paramount and is dictated by the polarity of the target compound. This compound, a naphthoquinone, is of intermediate polarity. A solvent like methanol, ethanol, or ethyl acetate is effective.

-

Maceration:

-

Submerge the powdered leaf material (e.g., 500 g) in a suitable solvent (e.g., 2.5 L of 95% ethanol) in a large, sealed container.

-

Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation. This allows the solvent to penetrate the plant cells and dissolve the target metabolites.

-

Filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

-

Solvent Removal: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C. This yields a dark, viscous crude extract.

Step 3: Initial Purification by Column Chromatography (CC)

This step serves to separate the complex crude extract into simpler fractions based on polarity.

-

Column Packing: Prepare a glass column with silica gel (e.g., 70-230 mesh) as the stationary phase, using a non-polar solvent like n-hexane as the slurry solvent.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (EtOAc), in a stepwise gradient (e.g., 95:5, 90:10, 85:15 n-hexane:EtOAc, and so on).

-

Rationale: This gradient elution strategy first washes out non-polar compounds like fats and waxes. As the solvent polarity increases, compounds of intermediate polarity, including this compound, will begin to move down the column and elute.[5]

-

-

Fraction Collection: Collect the eluate in sequential fractions (e.g., 50-100 mL each).

-

Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop it in an appropriate solvent system (e.g., 8:2 n-hexane:EtOAc), and visualize under UV light. This compound-containing fractions will appear as distinct spots. Pool the fractions that show a high concentration of the target compound.

Caption: Figure 2: Separation based on polarity.

Step 4: Final Purification by Preparative HPLC

For obtaining high-purity this compound suitable for biological assays or as an analytical standard, a final purification step using High-Performance Liquid Chromatography (HPLC) is essential.

-

System: Use a preparative HPLC system equipped with a reversed-phase column (e.g., C18).

-

Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile and water is typically used. The exact ratio must be optimized based on analytical HPLC runs to achieve the best separation.

-

Injection and Collection: Dissolve the pooled, semi-purified fractions from the CC step in the mobile phase, filter through a 0.45 µm syringe filter, and inject onto the column. Collect the peak corresponding to this compound as determined by its retention time and UV-Vis detector signal.

-

Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity (>95%).

| Parameter | Column Chromatography | Preparative HPLC |

| Purpose | Initial fractionation, bulk separation | Final purification, high-resolution separation |

| Stationary Phase | Silica Gel (Normal Phase) | C18 (Reversed-Phase) |

| Mobile Phase | Non-polar to polar gradient (e.g., Hexane:EtOAc) | Polar to less-polar (e.g., Water:Methanol) |

| Resolution | Low to Medium | High |

| Sample Load | Grams | Milligrams |

Part 3: Structural Characterization

Once isolated, the identity and structure of the purified compound must be unequivocally confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a detailed map of the molecular structure.[6][7]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental formula.[6][7]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for carbonyl (C=O) groups of the quinone system and C-O-C stretches of the furan ring would be expected.

| Technique | Information Obtained | Expected Observations for this compound |

| ¹H NMR | Proton environment, connectivity | Aromatic protons, methyl group signals, protons on the furan ring. |

| ¹³C NMR | Carbon skeleton | Signals for carbonyl carbons (quinone), aromatic carbons, aliphatic carbons. |

| HRMS | Exact mass and elemental formula | A precise m/z value corresponding to the molecular formula of this compound (C₁₅H₁₄O₃). |

| FT-IR | Functional groups | Strong absorption bands for C=O stretching (quinone), C=C stretching (aromatic), and C-O stretching (furan ether). |

References

-

Bian, J., Wang, Y., You, Q., & Zhang, X. (2015). Synthesis and evaluation of (±)-dunnione and its ortho-quinone analogues as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1). Bioorganic & Medicinal Chemistry Letters, 25(6), 1358-1362. [Link]

-

Chhour, M., et al. (2019). Antimalarial Properties of this compound Derivatives as NQO2 Substrates. Molecules, 24(20), 3697. [Link]

-

Chhour, M., et al. (2019). Antimalarial Properties of this compound Derivatives as NQO2 Substrates. Molecules, 24(20), 3697. [Link]

-

Sheridan, H., Nestor, C., O'Driscoll, L., & Hook, I. (2011). Isolation, structure elucidation, and cytotoxic evaluation of furanonaphthoquinones from in vitro plantlets and cultures of Streptocarpus dunnii. Journal of Natural Products, 74(1), 82-85. [Link]

-

Sharley, J. S., & Baxendale, I. R. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 41, 107931. [Link]

-

Azam, F., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 28. [Link]

-

Mercadante, A. Z. (1999). Cromatografia de carotenoides. Archivos Latinoamericanos de Nutrición, 49(3 Suppl 1), 52S-57S. [Link]

-

Bioanalysis Zone. (n.d.). Chromatographic separation technologies. [Link]

-

Sharley, J. S., & Baxendale, I. R. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 41, 107931. [Link]

-

TIGP. (n.d.). An Introduction to Chromatographic Separations. [Link]

Sources

- 1. Antimalarial Properties of this compound Derivatives as NQO2 Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimalarial Properties of this compound Derivatives as NQO2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, structure elucidation, and cytotoxic evaluation of furanonaphthoquinones from in vitro plantlets and cultures of Streptocarpus dunnii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of (±)-dunnione and its ortho-quinone analogues as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Molecular Gauntlet of Dunnione: An In-Depth Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dunnione, a naturally occurring ortho-naphthoquinone, has emerged as a promising candidate in anticancer research. Its therapeutic potential is intrinsically linked to its selective action in cancer cells, a characteristic governed by the tumor-specific overexpression of NAD(P)H: quinone oxidoreductase 1 (NQO1). This guide provides a comprehensive technical exploration of the multi-faceted mechanism of action of this compound, from its bioactivation to the downstream signaling cascades culminating in cancer cell death. We will delve into the pivotal role of NQO1, the subsequent generation of reactive oxygen species (ROS), and the induction of apoptotic pathways and cell cycle arrest. Furthermore, we will present detailed experimental protocols for the key assays used to elucidate this mechanism and propose putative signaling pathways involved in this compound's anticancer activity.

Introduction: The Promise of NQO1-Bioactivatable Quinones

The quest for cancer therapeutics with high tumor specificity and minimal off-target effects is a central dogma in modern oncology. One promising strategy involves exploiting the unique biochemical landscape of cancer cells. Many solid tumors exhibit elevated levels of NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein that plays a crucial role in detoxification by catalyzing the two-electron reduction of quinones.[1] This differential expression of NQO1 between cancerous and normal tissues presents a therapeutic window for NQO1-bioactivatable drugs.[2][3]

This compound, an ortho-quinone isolated from Streptocarpus dunnii, is a notable example of such an agent.[4] Its structural similarity to other NQO1 substrates, like the well-studied β-lapachone, has prompted investigations into its anticancer properties. This guide will dissect the intricate molecular choreography of this compound's action, providing a foundational understanding for researchers aiming to harness its therapeutic potential.

The Central Axis: NQO1-Mediated Bioactivation and Futile Redox Cycling

The anticancer activity of this compound is contingent upon its bioactivation by NQO1.[4] In NQO1-expressing cancer cells, this compound undergoes a two-electron reduction to form an unstable hydroquinone. This hydroquinone then rapidly auto-oxidizes back to the parent quinone, a process that consumes molecular oxygen and generates superoxide radicals (O₂⁻).[4] This cyclical process, known as futile redox cycling, leads to a massive and sustained generation of reactive oxygen species (ROS), particularly superoxide and its dismutation product, hydrogen peroxide (H₂O₂).[4][5]

The specificity of this compound's action stems from the fact that in cells with low or no NQO1 expression, the one-electron reduction of this compound by other reductases is significantly less efficient at producing ROS. This NQO1-dependent amplification of oxidative stress is the cornerstone of this compound's selective cytotoxicity towards cancer cells.

Experimental Protocol: NQO1 Activity Assay

To ascertain the role of NQO1 in this compound's mechanism, it is essential to quantify NQO1 activity in the cancer cell lines under investigation.

Principle: This colorimetric assay measures the NQO1-dependent reduction of a specific substrate, which in turn reduces a tetrazolium salt (WST-1) to a colored formazan product. The rate of formazan production is directly proportional to the NQO1 activity. The specificity of the reaction is confirmed by the inclusion of dicoumarol, a potent NQO1 inhibitor.

Step-by-Step Methodology: [1]

-

Cell Lysate Preparation:

-

Harvest cultured cancer cells (e.g., adherent cells scraped from a flask or suspension cells collected by centrifugation).

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

Prepare a reaction mixture containing a suitable buffer, NADH (the electron donor), menadione (the NQO1 substrate), and WST-1.

-

In a 96-well plate, add cell lysate to each well. For each sample, prepare a parallel well containing the NQO1 inhibitor, dicoumarol.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately measure the absorbance at 440 nm using a microplate reader in kinetic mode, taking readings every minute for at least 15 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (mOD/min) for each well.

-

Subtract the rate of the dicoumarol-containing well from the corresponding sample well to determine the NQO1-specific activity.

-

Normalize the NQO1 activity to the protein concentration of the cell lysate.

-

Data Presentation:

| Cell Line | NQO1 Activity (mOD/min/µg protein) |

| NQO1-High Cancer Cell Line (e.g., A549) | Insert experimental value |

| NQO1-Low Cancer Cell Line (e.g., H596) | Insert experimental value |

| Normal Cell Line (e.g., BEAS-2B) | Insert experimental value |

Visualization of NQO1-Mediated Redox Cycling

Caption: NQO1-mediated futile redox cycling of this compound.

The Consequence: Intracellular ROS Accumulation

The relentless production of superoxide and hydrogen peroxide through this compound's futile redox cycling overwhelms the cell's antioxidant capacity, leading to a state of severe oxidative stress. This surge in intracellular ROS is the primary driver of this compound-induced cytotoxicity.

Experimental Protocol: Intracellular ROS Detection

The quantification of intracellular ROS is crucial to confirm the proposed mechanism of action. A common method utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the DCF fluorescence is proportional to the amount of intracellular ROS.

Step-by-Step Methodology: [6][7][8]

-

Cell Culture and Treatment:

-

Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis or 6-well plate for flow cytometry).

-

Allow cells to adhere and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound for different time points. Include a positive control (e.g., H₂O₂) and an untreated control.

-

-

Probe Loading:

-

Remove the treatment medium and wash the cells with warm PBS.

-

Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

-

Measurement:

-

Fluorescence Microscopy: After washing with PBS, visualize the cells under a fluorescence microscope equipped with appropriate filters for DCF (excitation ~488 nm, emission ~525 nm).

-

Plate Reader: After washing, measure the fluorescence intensity in a microplate reader.

-

Flow Cytometry: After incubation with the probe, detach the cells (if adherent), wash, and resuspend in PBS. Analyze the fluorescence of individual cells using a flow cytometer. This method provides quantitative data on a single-cell level.

-

Data Presentation:

| Treatment | ROS Level (Fold Change vs. Control) |

| Control | 1.0 |

| This compound (X µM) | Insert experimental value |

| This compound (Y µM) | Insert experimental value |

| H₂O₂ (Positive Control) | Insert experimental value |

Visualization of Experimental Workflow for ROS Detection

Caption: Experimental workflow for intracellular ROS detection.

Downstream Consequences: Apoptosis and Cell Cycle Arrest

The overwhelming oxidative stress induced by this compound triggers a cascade of downstream events, primarily culminating in programmed cell death (apoptosis) and cell cycle arrest.

Induction of Apoptosis

ROS can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][9] Oxidative damage to mitochondria can lead to the release of cytochrome c, which in turn activates the caspase cascade.[10] ROS can also sensitize cells to death receptor-mediated apoptosis.

Key Apoptotic Markers to Investigate:

-

Caspase Activation: Cleavage of pro-caspases (e.g., pro-caspase-3, -8, -9) into their active forms is a hallmark of apoptosis.[11][12]

-

Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a critical determinant of cell fate.[13]

-

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3, and its cleavage is a late event in apoptosis.[14]

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the proteins of interest, changes in their expression levels or cleavage status upon this compound treatment can be assessed.[14][15]

Step-by-Step Methodology:

-

Protein Extraction:

-

Treat cells with this compound for various time points.

-

Lyse the cells as described in the NQO1 activity assay protocol.

-

Quantify the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the apoptotic marker of interest (e.g., anti-caspase-3, anti-Bcl-2, anti-PARP).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Capture the light signal using an imaging system.

-

Analyze the band intensities to quantify protein levels, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Induction of Cell Cycle Arrest

High levels of ROS can induce DNA damage, which in turn activates cell cycle checkpoints to halt cell proliferation and allow for DNA repair. If the damage is too severe, the cell may be directed towards apoptosis.[16] this compound-induced cell cycle arrest can occur at the G1/S or G2/M transitions.[17][18]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells within a population. Cells in G1 phase have a 2N DNA content, cells in G2/M have a 4N DNA content, and cells in S phase have a DNA content between 2N and 4N. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[5][19]

Step-by-Step Methodology: [20][21][22]

-

Cell Treatment and Harvesting:

-

Treat cells with this compound for a specified period.

-

Harvest both adherent and floating cells to include the apoptotic population.

-

-

Cell Fixation:

-

Wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content versus cell count.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M).

-

Data Presentation:

| Treatment | % Sub-G1 | % G1 | % S | % G2/M |

| Control | Insert value | Insert value | Insert value | Insert value |

| This compound (X µM) | Insert value | Insert value | Insert value | Insert value |

Putative Signaling Pathways Involved in this compound's Action

While the direct link between this compound-induced ROS and specific signaling pathways requires further investigation, based on the known effects of oxidative stress, we can propose the involvement of the following key pathways:

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are crucial regulators of cell proliferation, differentiation, and apoptosis.[23][24] Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which are generally associated with pro-apoptotic signaling.[25] this compound-induced ROS could potentially activate these pathways, leading to the phosphorylation of downstream targets that promote apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major survival pathway that is often hyperactivated in cancer.[26][27] ROS can have complex effects on this pathway, sometimes leading to its inhibition, which would promote apoptosis.[28] It is plausible that this compound-induced oxidative stress could disrupt the pro-survival signaling of the PI3K/Akt pathway, thereby contributing to cancer cell death.

Visualization of Putative Signaling Pathways

Sources

- 1. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]

- 2. The Role of Ferroptosis in Cancer Development and Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neurosciencenews.com [neurosciencenews.com]

- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 6. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. antbioinc.com [antbioinc.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. youtube.com [youtube.com]

- 11. biotech.illinois.edu [biotech.illinois.edu]

- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Apoptosis western blot guide | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. Effects of p21(Cip1/Waf1) at both the G1/S and the G2/M cell cycle transitions: pRb is a critical determinant in blocking DNA replication and in preventing endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Replicatively senescent cells are arrested in G1 and G2 phases | Aging [static-site-aging-prod2.impactaging.com]

- 19. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. mdpi.com [mdpi.com]

- 23. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. PI3K/Akt signalling pathway and cancer [pubmed.ncbi.nlm.nih.gov]

- 27. cusabio.com [cusabio.com]

- 28. Inactivation of PI3k/Akt signaling pathway and activation of caspase-3 are involved in tanshinone I-induced apoptosis in myeloid leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Dunnione: A Technical Guide to its Chemical Structure, Properties, and Bioactivity for Drug Development Professionals

Section 1: An Introduction to a Unique Naphthoquinone

Dunnione is a naturally occurring ortho-quinone first isolated from the leaves of Streptocarpus dunnii of the Gesneriaceae family.[1][2][3] Structurally, it is a naphthofuran, possessing a distinctive tricyclic system where a furan ring is fused to a naphthalene core.[4] Beyond its botanical origins, this compound has garnered significant interest in the scientific community as a potent bioactive molecule. Its primary mechanism of action revolves around its role as a substrate for NAD(P)H:quinone oxidoreductase enzymes, NQO1 and NQO2.[4][5] This interaction initiates a redox cycle that generates reactive oxygen species (ROS) and modulates cellular NAD⁺ metabolism, positioning this compound and its analogues as compelling candidates for therapeutic development in oncology, parasitology, and metabolic diseases.[5][6][7] This guide provides an in-depth examination of this compound's chemical and physical properties, synthesis, core mechanism of action, and its demonstrated biological activities.

Section 2: Chemical Identity and Physicochemical Properties

The fundamental structure of this compound is a naphtho[1,2-b]furan-4,5-dione, characterized by two adjacent carbonyl groups on the naphthalene framework, which defines it as an ortho-quinone.[4] This arrangement is critical to its chemical reactivity and biological function.

Caption: Chemical structure of this compound (2,3,3-trimethyl-2H-benzo[g][5]benzofuran-4,5-dione).

Below is a summary of its key chemical identifiers and physicochemical properties for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 2,3,3-trimethyl-2H-benzo[g][5]benzofuran-4,5-dione | [8][9] |

| Synonyms | DL-Dunnione, (±)-Dunnione, NSC-95403 | [5][] |

| CAS Number | 33404-57-8; 521-49-3; 87402-65-1 | [4][5][8] |

| Molecular Formula | C₁₅H₁₄O₃ | [5][8][9] |

| Molecular Weight | 242.27 g/mol | [5][8][9] |

| Appearance | Crystalline solid powder | [5][] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Short-term (days-weeks): Dry, dark at 0-4°C. Long-term (months-years): -20°C. | [5] |

Section 3: Synthesis and Isolation

Natural Isolation

This compound is primarily extracted from the leaves of Streptocarpus dunnii, a plant native to South Africa.[9] Its isolation from plant material typically involves solvent extraction followed by chromatographic purification techniques. Various hydroxylated and methoxylated this compound analogues have also been isolated from other species in the Gesneriaceae family, such as Chirita eburnea and Sinningia species, highlighting a rich natural source for this class of compounds.[9][]

Chemical Synthesis

The total synthesis of this compound allows for the production of the racemic mixture, (±)-dunnione, and provides a route for generating structural analogues for structure-activity relationship (SAR) studies.[7] A classical and effective approach involves a Claisen rearrangement of a 1,4-naphthoquinone precursor.[11]

Caption: Simplified workflow for the chemical synthesis of (±)-Dunnione.

Exemplary Synthesis Protocol: The synthesis of racemic this compound can be achieved from lawsone (2-hydroxy-1,4-naphthoquinone), which serves as a versatile starting material.[11] A divergent synthesis has been described that provides a common intermediate for producing both streptocarpone and (±)-dunnione.[11] A more direct historical synthesis involves the Claisen rearrangement of 2-(3,3-dimethylallyloxy)-1,4-naphthoquinone. This reaction yields two products, one of which is treated with sulfuric acid to cyclize into the racemic form of this compound.[11] This causality is key: the thermal rearrangement positions the allyl group for an acid-catalyzed intramolecular cyclization to form the final fused furan ring system.

Section 4: Mechanism of Action: The Role of Redox Cycling

The biological activity of this compound is intrinsically linked to its function as a substrate for the cytosolic flavoenzymes NAD(P)H:quinone oxidoreductase 1 and 2 (NQO1 and NQO2).[6][7] These enzymes catalyze a two-electron reduction of the this compound ortho-quinone moiety to an unstable hydroquinone.[6][12]

Causality of Cytotoxicity: The resulting hydroquinone is highly susceptible to autoxidation. In an aerobic environment, it rapidly reacts with molecular oxygen (O₂) in a two-step, single-electron transfer process. This regenerates the parent this compound molecule and, critically, produces two molecules of the superoxide radical (O₂•⁻), a potent reactive oxygen species (ROS).[6][7] This futile cycle of reduction and autoxidation, known as redox cycling, leads to a massive and sustained generation of ROS. Concurrently, this process consumes cellular reducing equivalents, primarily NADPH and NADH, leading to a shift in the cellular redox state by increasing the NAD⁺/NADH ratio.[5][] In cells with high NQO1 expression, such as many cancer cells, this ROS burst overwhelms the antioxidant defenses, leading to oxidative stress, DNA damage, and ultimately, apoptotic cell death.[3][7]

Caption: NQO1/NQO2-mediated redox cycling of this compound, leading to ROS generation.

Section 5: Biological Activities and Therapeutic Potential

The unique mechanism of action of this compound translates into a spectrum of biological activities with significant therapeutic potential.

| Biological Activity | Target Enzyme(s) | Mechanism & Effect | Key Finding(s) | Source(s) |

| Anticancer | NQO1 | NQO1-mediated ROS production via redox cycling leads to selective cytotoxicity. | Exerts antitumor activity in cancer cell lines with high NQO1 expression. | [3][7] |

| Antimalarial | NQO2 | Targets the parasite's NQO2 enzyme, generating ROS that are toxic to the parasite. | Demonstrates in vitro antiplasmodial activity against P. falciparum. | [1][2][6] |

| Antifungal | Not specified | Fungicidal and fungistatic activity. | Active against a broad spectrum of agriculturally relevant plant fungi. | [3][] |

| Cytoprotective | NQO1 | Enhances cellular NAD⁺ levels and mitochondrial function. | Ameliorates cisplatin-induced ototoxicity by modulating NAD⁺ metabolism. | [5] |

Anticancer Activity

The therapeutic potential of this compound in oncology is based on a targeted approach. Many solid tumors, including pancreatic, lung, and breast cancers, overexpress NQO1 as a protective mechanism. This compound exploits this by acting as a "prodrug" that is bioactivated by NQO1 into a potent ROS-generating agent, selectively killing cancer cells while sparing normal tissues with lower NQO1 levels.[7][13] SAR studies have shown that modifications, such as adding a methoxy group to the aromatic ring, can enhance catalytic efficiency and specificity for NQO1.[7]

Antimalarial Properties

Malaria parasites, particularly Plasmodium falciparum, are highly susceptible to oxidative stress. This compound and its derivatives have been shown to be substrates for the parasite's NQO2 enzyme.[1][2][6] This triggers the same redox cycling mechanism within the infected red blood cell, generating a burst of ROS that is lethal to the parasite.[6] While in vivo activity in murine models was moderate, these findings validate NQO2 as a viable antimalarial target and encourage further pharmacomodulation of the this compound scaffold to improve efficacy.[1][2]

Section 6: Experimental Protocols

The validation of this compound's mechanism requires specific biochemical and cell-based assays. The protocols described here are self-validating systems for assessing NQO1 substrate activity and resulting cytotoxicity.

Protocol: In Vitro NQO1 Substrate Evaluation

Objective: To determine if this compound or its analogues act as substrates for NQO1 by measuring the rate of NADPH consumption.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4). Prepare stock solutions of purified human NQO1 enzyme, NADPH, and the test compound (this compound) in appropriate solvents (e.g., DMSO for this compound).

-

Reaction Setup: In a 96-well UV-transparent plate, add the reaction buffer.

-

Add the NQO1 enzyme to the wells.

-

Initiate the reaction by adding NADPH and the test compound. Include a control with a known NQO1 inhibitor (e.g., dicoumarol) to confirm enzyme-specific activity.[7]

-

Data Acquisition: Immediately place the plate in a spectrophotometer capable of kinetic reads. Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time.

-

Analysis: The rate of NQO1 activity is proportional to the rate of decrease in A₃₄₀. Calculate the rate of NADPH consumption. A significant increase in this rate in the presence of the test compound compared to a vehicle control indicates it is an NQO1 substrate.

Protocol: Cytotoxicity (MTT) Assay

Objective: To evaluate the cytotoxic effects of this compound on a cancer cell line.

Methodology (adapted from Mosman): [6]

-

Cell Seeding: Seed cells (e.g., a cancer cell line with known NQO1 expression) into a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of these dilutions to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of the wells at a wavelength of ~570 nm using a plate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Section 7: Conclusion and Future Directions

This compound stands out as a well-characterized natural product with a clear and compelling mechanism of action. Its ability to be bioactivated by NQO1 and NQO2 into a potent ROS-generating agent provides a rational basis for its development as an anticancer and antimalarial agent. The dependence of its activity on the expression levels of these enzymes offers a potential biomarker for patient stratification, particularly in oncology.

Future research should focus on the pharmacomodulation of the this compound scaffold to enhance its therapeutic index—improving potency against target cells while minimizing off-target toxicity. Further exploration of its ability to modulate NAD⁺ metabolism could also uncover novel applications in treating metabolic disorders, neurodegeneration, and diseases associated with aging. The synthesis of novel analogues and their rigorous evaluation using the protocols outlined herein will be critical to unlocking the full therapeutic potential of this remarkable ortho-quinone.

Section 8: References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262097, this compound. Retrieved from [Link]

-

Cooke, R. G., & Dowd, H. (1960). This compound and related naphthoquinones. II. Synthesis of isodunniol and dl-dunnione. Australian Journal of Chemistry. Retrieved from [Link]

-

Chhour, M., Aubouy, A., Bourgeade-Delmas, S., et al. (2019). Antimalarial Properties of this compound Derivatives as NQO2 Substrates. Molecules, 24(20), 3697. Retrieved from [Link]

-

Bian, J., Xu, L., Deng, B., et al. (2015). Synthesis and evaluation of (±)-dunnione and its ortho-quinone analogues as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1). Bioorganic & Medicinal Chemistry Letters, 25(6), 1244-1248. Retrieved from [Link]

-

Chhour, M., Aubouy, A., Bourgeade-Delmas, S., et al. (2019). Antimalarial Properties of this compound Derivatives as NQO2 Substrates. Molecules, 24(20), 3697. Retrieved from [Link]

-

Chhour, M., Aubouy, A., Bourgeade-Delmas, S., et al. (2019). Antimalarial Properties of this compound Derivatives as NQO2 Substrates. Molecules, 24(20), 3697. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and evaluation of (±)-dunnione and its ortho-quinone analogues as substrates for NAD(P)H: Quinone oxidoreductase 1 (NQO1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Developmental Therapeutics Program - Compound Summary for NSC 95404. Retrieved from [Link]

-

Coria-Araujo, R., et al. (2019). Cancer Cell Sensitivity to Redox-Cycling Quinones is Influenced by NAD(P)H: Quinone Oxidoreductase-1 (NQO1) Expression and Polymorphism. Antioxidants, 8(9), 369. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antimalarial Properties of this compound Derivatives as NQO2 Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 521-49-3 | Benchchem [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Antimalarial Properties of this compound Derivatives as NQO2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of (±)-dunnione and its ortho-quinone analogues as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C15H14O3 | CID 262097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy this compound | 521-49-3 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. dtp.cancer.gov [dtp.cancer.gov]

- 13. Cancer Cell Sensitivity to Redox-Cycling Quinones is Influenced by NAD(P)H: Quinone Oxidoreductase 1 Polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of Naphthoquinones

Naphthoquinones represent a vast and structurally diverse class of naturally occurring compounds, characterized by a naphthalene ring system with two carbonyl groups.[1] These molecules are not mere chemical curiosities; they are active participants in critical biological processes, including electron transport and oxidative phosphorylation.[2] Their inherent reactivity, stemming from the quinone moiety, allows them to engage in redox cycling and act as electrophiles, underpinning a remarkable breadth of biological activities.[3] For centuries, plants rich in naphthoquinones have been staples in traditional medicine.[4] Modern drug discovery has identified this scaffold as a "privileged structure," with several approved anticancer drugs, such as doxorubicin and mitoxantrone, featuring the 1,4-naphthoquinone core.[1][5]

Among the numerous naturally occurring naphthoquinones, dunnione, an orange-colored compound isolated from Streptocarpus dunnii, stands out.[6] Its unique ortho-quinone structure and biological profile make it and its synthetic analogs compelling subjects for therapeutic investigation. This guide provides an in-depth exploration of the multifaceted biological activities of this compound and related naphthoquinones, focusing on the mechanistic underpinnings of their actions and the experimental methodologies used to validate them. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, offering a technical resource for professionals engaged in the discovery and development of novel therapeutics.

Chapter 1: The Core Engine - Anticancer Activity

The most extensively studied biological property of this compound and its analogs is their potent anticancer activity.[5][7] This activity is not monolithic but arises from a coordinated assault on cancer cell biology, primarily through the induction of programmed cell death and the disruption of cellular proliferation.

Mechanism of Action: NQO1-Mediated Redox Cycling and Apoptosis Induction

A key mechanism underlying the anticancer effects of this compound is its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in various cancer cells.[7] this compound and its ortho-quinone analogues act as substrates for NQO1.[7] This enzymatic reduction, followed by a rapid, non-enzymatic re-oxidation, establishes a futile redox cycle. The critical consequence of this cycle is the massive and sustained production of superoxide radicals (O₂⁻) and other reactive oxygen species (ROS).[7][8]

This flood of intracellular ROS creates a state of severe oxidative stress, which triggers the intrinsic pathway of apoptosis.[9] The process unfolds as follows:

-

Mitochondrial Disruption: ROS compromises the mitochondrial outer membrane, leading to its permeabilization (MOMP).[10] This disrupts the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2).[9][11]

-

Cytochrome c Release: The compromised mitochondria release key apoptogenic factors, most notably cytochrome c, into the cytosol.[10]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (APAF-1), triggering the assembly of a multi-protein complex known as the apoptosome.[10]

-

Caspase Cascade Activation: The apoptosome recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3, which orchestrates the systematic dismantling of the cell, leading to apoptotic death.[9][10]

The dependence of this cytotoxic mechanism on NQO1 was confirmed in studies where the NQO1 inhibitor dicoumarol was used. In the presence of dicoumarol, the ROS production and subsequent antitumor activity of this compound analogues were significantly diminished, validating the NQO1-mediated redox cycling as the primary driver of their anticancer effect.[7]

Structure-Activity Relationship (SAR)

The therapeutic potential of a chemical scaffold is intimately tied to its structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds.[12] For this compound and its analogs, SAR studies have revealed key structural features that govern their biological activity.

Research has shown that the presence of a methyl group on the C ring and a methoxy group on the A ring of the naphthoquinone structure enhances biological activity.[7] Molecular docking studies suggest these modifications improve the compound's fit within the hydrophobic pocket of the NQO1 active site, facilitating more efficient redox cycling.[7] This highlights a critical principle in drug design: subtle structural changes can lead to significant differences in biological efficacy by altering interactions with the target protein.

Cytotoxicity Profile

The efficacy of an anticancer agent is quantified by its cytotoxicity against various cancer cell lines. This is often expressed as the IC₅₀ value—the concentration of the drug required to inhibit the growth of 50% of the cell population. Naphthoquinone derivatives have demonstrated potent cytotoxicity across a range of tumor types.

| Compound Type | Cell Line | IC₅₀ (µM) | Citation |

| This compound Analog | P. falciparum (Antimalarial) | 0.58 | [6][13] |

| Thiazole Analog | AChE (Anti-Alzheimer's) | 0.028 | [14] |

| Naphthoquinone 9 | A549 (Lung Carcinoma) | 5.8 | [15] |

| Naphthoquinone 16 | A549 (Lung Carcinoma) | 20.6 | [15] |

| Formononetin Deriv. | PC3 (Prostate Cancer) | 1.9 | [11] |

This table presents a selection of IC₅₀ values to illustrate the potency of naphthoquinone-related structures against various targets. The data is compiled from multiple studies and is for illustrative purposes.

Chapter 2: Broadening the Spectrum - Antimicrobial and Anti-inflammatory Activities

While the anticancer properties of naphthoquinones are prominent, their biological activity extends to combating microbial pathogens and modulating inflammatory responses.

Antimicrobial and Antimalarial Properties

The quinone structure is a known pharmacophore for antimicrobial activity.[16] Naphthoquinones have shown efficacy against both Gram-positive and Gram-negative bacteria.[17][18] Their mechanism often involves the generation of ROS, which damages bacterial cell membranes, proteins, and DNA, as well as the inhibition of essential bacterial enzymes.[3]

Furthermore, this compound and its derivatives have been investigated for their antimalarial properties.[6] Malaria parasites, such as Plasmodium falciparum, are susceptible to oxidative stress, making the ROS-generating capabilities of this compound analogs a viable therapeutic strategy.[13] Studies have demonstrated that this compound derivatives exhibit weak to moderate antiplasmodial activities, with the best-performing compounds achieving IC₅₀ values in the sub-micromolar range.[6][13] However, in vivo studies in murine models showed only moderate activity, indicating that further pharmacomodulation is necessary to improve efficacy and targeting of parasitized red blood cells.[6][13]

Anti-inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders.[19] Naphthoquinones can exert anti-inflammatory effects by modulating key signaling pathways.[20] Flavonoids and other polyphenolic compounds, which share structural motifs with naphthoquinones, are known to inhibit pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[19] They achieve this by interfering with signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.[19][20] The ability of naphthoquinones to scavenge free radicals also contributes to their anti-inflammatory profile by reducing oxidative stress that perpetuates inflammation.[21]

Chapter 3: The Scientist's Toolkit - Key Experimental Protocols

Validating the biological activity of compounds like this compound requires robust and reproducible experimental protocols. The methodologies described below are foundational for assessing cytotoxicity and elucidating mechanisms of action.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a cornerstone for initial drug screening.

Causality: This protocol is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in drug-treated cells compared to untreated controls indicates a loss of viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin at its known IC₅₀).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

-

Data Analysis (Self-Validation):

-

Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

-

Plot the % Viability against the log of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value. The consistency of the dose-response curve and the comparison to the positive control validate the results.

-

Protocol: Detection of Intracellular Reactive Oxygen Species (ROS)

To confirm that a compound's cytotoxicity is mediated by oxidative stress, it is essential to directly measure intracellular ROS levels. The DCFDA (2′,7′-dichlorofluorescin diacetate) assay is a common method for this purpose.

Causality: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, cellular esterases deacetylate it to DCFH. In the presence of ROS (like H₂O₂), DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Step-by-Step Methodology:

-

Cell Preparation: Seed cells in a black, clear-bottom 96-well plate or on glass coverslips and allow them to adhere overnight.

-

Probe Loading: Wash the cells with warm PBS. Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with PBS to remove any excess probe that has not entered the cells.

-

Compound Treatment: Treat the cells with the this compound analog at the desired concentration. Include a vehicle control (negative) and a potent ROS inducer like H₂O₂ or pyocyanin as a positive control.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The excitation wavelength is typically ~485 nm and the emission wavelength is ~535 nm. Kinetic readings can be taken over time to monitor the dynamics of ROS production.

-

Data Analysis (Self-Validation):

-

Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells.

-

A significant, dose-dependent increase in fluorescence compared to the negative control, and a response that is comparable in pattern (though not necessarily magnitude) to the positive control, validates the finding that the compound induces ROS.

-

Chapter 4: Future Directions and Therapeutic Potential

The rich chemical biology of this compound and related naphthoquinones presents both exciting opportunities and significant challenges for drug development. Their ability to selectively target cancer cells with high NQO1 expression offers a potential therapeutic window, minimizing damage to healthy tissues.[7][8]

Challenges:

-

Toxicity: The same ROS-generating mechanism that kills cancer cells can also cause off-target toxicity. Careful optimization of the therapeutic index is required.

-

Bioavailability: Like many natural products, naphthoquinones may have poor pharmacokinetic profiles, including low solubility and rapid metabolism.[19]

-

Resistance: Cancer cells can develop resistance, for instance, by downregulating NQO1 expression.

Opportunities:

-

Combination Therapies: Using this compound analogs to induce oxidative stress could sensitize cancer cells to other treatments like radiation or traditional chemotherapy.

-

Drug Delivery Systems: Encapsulating naphthoquinones in nanotechnology-based delivery systems could improve their solubility, bioavailability, and tumor-targeting capabilities.[19]

-

Broad-Spectrum Applications: Further exploration of their antimicrobial and anti-inflammatory properties could lead to novel treatments for infectious and autoimmune diseases.[18][22]

Conclusion

This compound and its related naphthoquinones are potent, biologically active molecules with a validated multimodal mechanism of action. Their ability to induce targeted cell death in cancer cells through NQO1-mediated oxidative stress makes them a highly attractive scaffold for anticancer drug development. Furthermore, their demonstrated antimicrobial and anti-inflammatory activities suggest a broader therapeutic potential that warrants continued investigation. By leveraging advanced medicinal chemistry to optimize structure-activity relationships and employing innovative drug delivery strategies, the challenges of toxicity and bioavailability can be addressed. The continued exploration of this fascinating class of compounds holds significant promise for the development of the next generation of targeted therapeutics.

References

-

Zhang, X., et al. (2015). Synthesis and evaluation of (±)-dunnione and its ortho-quinone analogues as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Reybier, K., et al. (2019). Antimalarial Properties of this compound Derivatives as NQO2 Substrates. Molecules. Available at: [Link]

-

Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. Available at: [Link]

-

Wang, F., et al. (2016). 2,5-hexanedione induced apoptosis in mesenchymal stem cells from rat bone marrow via mitochondria-dependent caspase-3 pathway. Toxicology in Vitro. Available at: [Link]

-

Ullah, A., et al. (2020). Anti-inflammatory activities of flavonoid derivates. Heliyon. Available at: [Link]

-

Salehi, B., et al. (2019). Potential Anticancer Properties and Mechanisms of Action of Formononetin. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Rios-Navarro, C., et al. (2015). Naphthoquinone: Bioactivity and Green Synthesis. ResearchGate. Available at: [Link]

-

Díaz, K., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. International Journal of Molecular Sciences. Available at: [Link]

-

Cooke, R. G., & Macbeth, A. K. (1938). This compound and related naphthoquinones. II. Synthesis of isodunniol and dl-dunnione. Journal of the Chemical Society. Available at: [Link]

-

News-Medical.Net. (2023). New study reveals how anticancer drugs enter cancer cells. News-Medical.Net. Available at: [Link]

-

Díaz, K., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI. Available at: [Link]

-

Al-Rimawi, M. (2021). Antibacterial and Anticancer Properties of New Fluoroquinolones. ResearchGate. Available at: [Link]

-

Reybier, K., et al. (2019). Antimalarial Properties of this compound Derivatives as NQO2 Substrates. PubMed Central. Available at: [Link]

-

Medical Institution. (2017). Mechanism of Extrinsic Pathway of Apoptosis | TNF Path. YouTube. Available at: [Link]

-

de Moura, K. C. G., et al. (2001). Synthesis and Pharmacophore Modeling of Naphthoquinone Derivatives with Cytotoxic Activity in Human Promyelocytic Leukemia HL-60 Cell Line. Journal of Medicinal Chemistry. Available at: [Link]

-

Minka, S. R., et al. (2023). In Vitro and In Vivo Anti-Inflammatory Properties of the Hydroethanolic Extract of the Roots of Vernonia guineensis (Asteraceae). PubMed Central. Available at: [Link]

-

Campora, V., et al. (2022). Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer's Disease. PubMed Central. Available at: [Link]

-

Ali, F., et al. (2022). Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of N-1 analogues. ResearchGate. Available at: [Link]

-

Al-Obeed, O., et al. (2022). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Molecular and Cellular Biochemistry. Available at: [Link]

-

Gorka, O., et al. (2023). Synthesis and evaluation of (±)-dunnione and its ortho-quinone analogues as substrates for NAD(P)H: Quinone oxidoreductase 1 (NQO1). ResearchGate. Available at: [Link]

-

Dias, R., et al. (2021). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI. Available at: [Link]

-

Singh, R., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PubMed Central. Available at: [Link]

-

Cirak, C., & Radusiene, J. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. Available at: [Link]

-

Chen, Y.-L., et al. (2022). Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect. MDPI. Available at: [Link]

-

Imre, G., et al. (2022). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. MDPI. Available at: [Link]

-

Campitiello, R., et al. (2024). Environmental drugs from marine ecosystems. Journal of Environmental Rheumatology. Available at: [Link]

-

Chen, Y.-J., et al. (2021). Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. RSC Advances. Available at: [Link]

-

Wentland, M. P., et al. (2001). Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Shomu's Biology. (2016). Anticancer drugs mechanism of action. YouTube. Available at: [Link]

-

Rodríguez-Alejandro, M. S., et al. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. International Journal of Molecular Sciences. Available at: [Link]

-

Vyavahare, R. S., et al. (2023). NAPHTHOQUINONES: A BRIEF REVIEW. International Journal of Pharmacognosy. Available at: [Link]

-

Palmeira, A., et al. (2023). Research into New Molecules with Anti-Inflammatory Activity. Sciforum. Available at: [Link]

-

Gökçe, M., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules. Available at: [Link]

-

Sardjiman, et al. (2023). The Effect of Tannic Acid as Antimicrobial Agent on Pseudomonas aeruginosa Using In-vitro Diffusion Method. Journal of Pharmaceutical Research International. Available at: [Link]

-

da Silva, M. N., et al. (2020). Some natural and synthetic naphthoquinones that have become drugs. ResearchGate. Available at: [Link]

-

Basile, L., et al. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. MDPI. Available at: [Link]

-

iBiology. (2013). The mitochondrial or intrinsic apoptotic pathway - Xiaodong Wang. YouTube. Available at: [Link]

-

da Silva, A. J. M. (2010). Naphthoquinones' biological activities and toxicological effects. ResearchGate. Available at: [Link]

-

Bolton, J. L., et al. (2012). The chemical biology of naphthoquinones and its environmental implications. Annual Review of Pharmacology and Toxicology. Available at: [Link]

-

Tandon, V. K., & Singh, R. V. (2013). Recent development on naphthoquinone derivatives and their therapeutic applications as anticancer agents. Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Bandar, J. S., et al. (2017). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science. Available at: [Link]

-

Martínez, A., & Benito, P. B. (2005). Biological Activity of Quinones. ResearchGate. Available at: [Link]

Sources

- 1. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The chemical biology of naphthoquinones and its environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent development on naphthoquinone derivatives and their therapeutic applications as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimalarial Properties of this compound Derivatives as NQO2 Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of (±)-dunnione and its ortho-quinone analogues as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,5-hexanedione induced apoptosis in mesenchymal stem cells from rat bone marrow via mitochondria-dependent caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimalarial Properties of this compound Derivatives as NQO2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 [mdpi.com]

- 16. ijpjournal.com [ijpjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. In Vitro and In Vivo Anti-Inflammatory Properties of the Hydroethanolic Extract of the Roots of Vernonia guineensis (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

Dunnione: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Abstract

Dunnione, a naturally occurring furanonaphthoquinone, has garnered significant interest within the scientific community for its unique chemical architecture and promising biological activities. Isolated from the monocarpic plant Streptocarpus dunnii, this compound and its analogues have demonstrated potent antimalarial and anticancer properties. This technical guide provides an in-depth exploration of the historical discovery of this compound, its chemical synthesis, and the intricate signaling pathways through which it exerts its biological effects. Detailed experimental protocols for its isolation and synthesis are provided, alongside a comprehensive review of its therapeutic potential, making this a vital resource for researchers, scientists, and professionals in drug development.

Historical Background and Discovery

The story of this compound is intrinsically linked to the botanical exploration of Southern Africa. The plant from which it is derived, Streptocarpus dunnii, was named in honor of Edward John Dunn, a 19th-century geologist who made significant contributions to the understanding of the geology of the Cape Colony. In 1884, Dunn collected seeds of a then-unidentified flowering plant in the eastern Transvaal region of South Africa. These seeds were sent to the Royal Botanic Gardens, Kew, where the plant was cultivated and subsequently named Streptocarpus dunnii in his honor.

While the plant was identified in the late 19th century, the isolation and characterization of its distinctive orange-red pigment, this compound, came later. The initial suggestion for the structure of this compound was put forward by Price and Robinson in 1938. However, it was the more recent work of Sheridan et al. in 2011 that provided a comprehensive isolation, structure elucidation, and cytotoxic evaluation of this compound and its related furanonaphthoquinones from in vitro cultures of Streptocarpus dunnii[1][2]. Their work confirmed the structure of (3R)-dunnione and identified several new analogues, paving the way for further investigation into the biological activities of this class of compounds[1][2].

Chemical Structure and Properties

This compound is a member of the furanonaphthoquinone class of natural products. Its core structure consists of a naphthoquinone moiety fused to a dihydrofuran ring. The chemical formula for this compound is C15H14O3.

-

Systematic Name: (3R)-3,3-dimethyl-3,3a-dihydronaphtho[2,3-b]furan-4,9-dione

-

Molecular Weight: 242.27 g/mol

-

Appearance: Orange-red crystalline solid

The presence of the quinone ring and the chiral center in the dihydrofuran ring are key features that contribute to its biological activity.

Synthesis of this compound

The synthesis of this compound and its analogues has been an area of active research, with several routes developed to access this natural product. A common and efficient strategy involves the use of lawsone (2-hydroxy-1,4-naphthoquinone) as a starting material[3]. Lawsone is a naturally occurring naphthoquinone that can be extracted from the leaves of the henna plant (Lawsonia inermis)[4][5].

Synthetic Pathway from Lawsone